3,6-diethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. Its structure includes:
- Diethyl ester groups at positions 3 and 4.
- A 5-bromothiophene-2-amido substituent at position 2, introducing both bromine (electron-withdrawing) and thiophene (aromatic) functionalities.
This compound is structurally tailored for applications in medicinal chemistry, particularly as a kinase inhibitor precursor or in organic electronics due to its conjugated system .
Properties
IUPAC Name |
diethyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S2/c1-3-25-17(23)14-10-7-8-21(18(24)26-4-2)9-12(10)28-16(14)20-15(22)11-5-6-13(19)27-11/h5-6H,3-4,7-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSNYZEDIMXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thieno[2,3-c]Pyridine Core Formation
The foundational step in synthesizing the target compound involves the Gewald reaction, a three-component cyclocondensation process that constructs the thieno[2,3-c]pyridine skeleton. As demonstrated by Al-Hourani et al., this reaction combines ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur in a polar aprotic solvent (e.g., dimethylformamide or ethanol) under reflux conditions. The reaction proceeds via:
- Knoevenagel condensation between the ketone (ethyl 4-oxopiperidine-1-carboxylate) and the active methylene compound (ethyl cyanoacetate), forming an α,β-unsaturated nitrile.
- Cyclization with sulfur to generate the aminothiophene intermediate.
- Aromatization via elimination of water, yielding diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
This intermediate serves as the precursor for subsequent functionalization at the 2-position amino group.
Key Reaction Conditions
| Component | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 4-oxopiperidine-1-carboxylate | 0.1 mol | Ethanol | Reflux (78°C) | 86% |
| Ethyl cyanoacetate | 0.12 mol | |||
| Sulfur | 0.15 mol |
Synthesis of 5-Bromothiophene-2-Carbonyl Chloride
The 5-bromothiophene-2-amido substituent is introduced via acylation of the primary amine on the thieno[2,3-c]pyridine core. This requires the preparation of 5-bromothiophene-2-carbonyl chloride, synthesized from 5-bromothiophene-2-carboxylic acid using thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine or dimethylformamide (DMF). The reaction mechanism involves:
- Activation of the carboxylic acid to its corresponding acyl chloride.
- Nucleophilic substitution , where thionyl chloride displaces the hydroxyl group, forming the reactive acid chloride.
Reaction Protocol
Acylation of the Amino Group
The final step involves coupling the 5-bromothiophene-2-carbonyl chloride with the amino-functionalized thieno[2,3-c]pyridine core. This is achieved under Schotten-Baumann conditions, where the amine reacts with the acid chloride in a biphasic system (water and tetrahydrofuran) with triethylamine as a base:
$$
\text{Diethyl 2-amino-thieno[2,3-c]pyridine-3,6-dicarboxylate} + \text{5-Bromothiophene-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N, THF/H}2\text{O}} \text{Target Compound}
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | Triethylamine (2 equiv) |
| Temperature | 0°C → room temp |
| Reaction Time | 2–4 hours |
Post-reaction, the crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The Gewald reaction’s efficiency heavily depends on solvent polarity. Polar aprotic solvents like DMF enhance cyclization rates but may necessitate higher temperatures (110–120°C). Ethanol, while less efficient, offers easier workup and higher yields (86% vs. 72% in DMF). Catalytic additives such as piperidine (0.5 equiv) accelerate the Knoevenagel step, reducing reaction times by 30%.
Temperature and Time Trade-offs
Acylation reactions conducted at 0°C minimize side reactions (e.g., hydrolysis of the acid chloride) but require extended stirring (4–6 hours). Elevated temperatures (25–30°C) reduce reaction times to 2 hours but demand strict anhydrous conditions.
Industrial-Scale Production Considerations
While academic protocols prioritize yield and purity, industrial methods emphasize cost-effectiveness and scalability:
- Continuous Flow Systems : Microreactors enable precise temperature control during the Gewald reaction, improving reproducibility.
- Solvent Recycling : Ethanol from recrystallization steps is distilled and reused, reducing waste.
- Catalyst Recovery : Heterogeneous catalysts (e.g., SiO₂-supported niobium) for acylation steps are filtered and regenerated, lowering production costs.
Analytical Characterization and Quality Control
Spectroscopic Validation
- IR Spectroscopy : The target compound exhibits stretches at ʋ 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (C-Br).
- ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, 6H, -OCH₂CH₃), 4.20 (q, 4H, -OCH₂), 6.92 (d, 1H, thiophene-H), 7.45 (s, 1H, NH), 8.10 (d, 1H, thieno-H).
- HRMS : Calculated for C₂₁H₂₂BrN₂O₅S₂ [M+H]⁺: 533.02, Found: 533.03.
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Diethyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its use as a drug candidate for various diseases.
Industry: The compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 5-bromo group in the target compound enhances electrophilicity compared to analogs with amino or alkyl/aryl amides (e.g., ). This increases reactivity in cross-coupling reactions and may improve binding affinity in enzyme inhibition.
- In contrast, the thiophen-2-ylacetyl group () balances steric bulk with π-π stacking capability.
- Ester Group Variations : Diethyl esters (target compound) offer higher lipophilicity than methyl/ethyl combinations (), impacting solubility and bioavailability. Cyclopentyl/ethenyl esters () introduce steric hindrance and alter metabolic stability.
Spectral and Analytical Data
Biological Activity
3,6-Diethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyridine precursors.
- Introduction of Diethyl Groups : Alkylation reactions using diethyl halides in the presence of strong bases facilitate the introduction of diethyl groups at the desired positions.
- Amido Group Addition : The incorporation of the 5-bromothiophene-2-amido group is accomplished via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : Compounds with similar scaffolds demonstrated significant inhibition of cancer cell proliferation with IC50 values often below 40 nM in various assays .
- Microtubule Depolymerization : Some derivatives exhibited potent microtubule depolymerization activities, which are crucial for disrupting cancer cell division and growth .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound's structure allows it to interact with specific molecular targets such as enzymes and proteins involved in cellular signaling pathways. The amido group can form covalent bonds with nucleophilic sites on these proteins, leading to inhibition of their activity.
- Hydrophobic Interactions : Studies suggest that the compound engages in hydrophobic interactions with amino acid residues within enzyme active sites, enhancing its binding affinity and specificity .
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of compounds related to this class:
Notable Research Outcomes
- Antiproliferative Activity : In a series of experiments, derivatives similar to the target compound were found to inhibit cell proliferation effectively in breast cancer cell lines (MDA-MB-435) with IC50 values as low as 9 nM .
- Mechanistic Insights : Molecular docking studies indicated that these compounds could fit into the active sites of target proteins similarly to known inhibitors like colchicine, suggesting a shared mechanism involving microtubule dynamics .
Q & A
Q. What are the standard synthetic routes for preparing 3,6-diethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate?
The synthesis typically involves multi-step reactions starting with a thieno[2,3-c]pyridine core. Key steps include:
- Functionalization of the pyridine ring with ester groups (3,6-diethyl dicarboxylate) via nucleophilic substitution or esterification under anhydrous conditions .
- Introduction of the 5-bromothiophene-2-amido moiety through amide coupling, often using carbodiimide-based reagents (e.g., EDC or DCC) in polar aprotic solvents like DMF .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and verify the absence of unreacted intermediates. For example, the 5-bromothiophene proton signals should appear as distinct doublets in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., observed vs. calculated m/z for ) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to enhance synthesis yield and purity?
Methodological optimizations include:
- Solvent Selection : Using DMF or THF for amide coupling to improve solubility of intermediates, while avoiding protic solvents that may hydrolyze esters .
- Catalyst Screening : Testing Lewis acids (e.g., AlCl) to accelerate cyclization steps in thieno[2,3-c]pyridine formation .
- Temperature Control : Maintaining 60–80°C during esterification to minimize side reactions .
- Real-Time Monitoring : Employing HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or mass spec fragmentation patterns)?
Resolving discrepancies involves:
- Isotopic Purity Checks : Ensuring deuterated solvents (e.g., DMSO-d) do not interfere with NMR signals .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., pyrido[4,3-d]pyrimidine derivatives) to identify substituent-induced shifts .
- Tandem MS/MS : To elucidate fragmentation pathways and confirm the presence of the bromothiophene moiety .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced approaches include:
- Molecular Docking : Using software like AutoDock to predict binding affinities with target proteins, guided by the compound’s thiophene and pyridine pharmacophores .
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics and validate docking predictions .
- Fluorescence Quenching Assays : Monitoring interactions with biomolecules (e.g., albumin) via changes in emission spectra .
Q. How does this compound compare to structurally similar thieno[2,3-c]pyridine derivatives in terms of reactivity and bioactivity?
Key comparisons involve:
- Electron-Withdrawing Groups : The 5-bromo substituent on thiophene enhances electrophilicity, increasing reactivity in nucleophilic aromatic substitution compared to non-halogenated analogs .
- Biological Activity : Bromothiophene derivatives often exhibit higher inhibitory potency against kinases (e.g., EGFR) due to improved hydrophobic interactions .
Data-Driven Research Design Considerations
Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature conditions?
Essential controls include:
- Buffer Systems : Testing stability in phosphate buffers (pH 2–12) at 37°C to simulate physiological conditions .
- Degradation Markers : Monitoring ester hydrolysis via HPLC by tracking free carboxylic acid formation .
- Light Exposure Tests : Storing samples in amber vials to prevent photodegradation of the bromothiophene group .
Q. How can researchers design dose-response studies to evaluate toxicity or efficacy in cellular models?
Methodological guidelines:
- MTT Assay Optimization : Use a concentration range of 0.1–100 µM in cancer cell lines (e.g., HeLa or MCF-7) with DMSO controls (<0.1% v/v) .
- Time-Course Analysis : Measure IC values at 24, 48, and 72 hours to account for delayed effects .
- Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive or antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
